molecular formula C7H12O4 B3108404 Ethyl 2-hydroxy-4-oxopentanoate CAS No. 16508-89-7

Ethyl 2-hydroxy-4-oxopentanoate

Cat. No. B3108404
CAS RN: 16508-89-7
M. Wt: 160.17 g/mol
InChI Key: KMGFCSZYXHRXSL-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4 . It is also known as 4-hydroxy-2-oxovalerate and is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase .


Synthesis Analysis

The synthesis of this compound involves the use of acetals that serve as protecting groups for aldehydes and ketones . A novel enzyme, MOA reductase A (MorA), has been identified that NADPH- or NADH-dependently reduces 4-methyl-2-oxopentanate (MOA), a possible intermediate in leucine synthesis, to D-leucate .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The molecule has a molar mass of 160.168 Da and a monoisotopic mass of 160.073563 Da .

Scientific Research Applications

1. Preparation of 1,4-Dicarbonyl Compounds

Ethyl 2-hydroxy-4-oxopentanoate is utilized in the synthesis of 1,4-dicarbonyl compounds. A novel one-pot isomerization/hydrogenation reaction involving ethyl 4-hydroxy-2-alkynoates with palladium-tributylammonium formate produces ethyl 4-oxo-alkanoates and 1,4-alkandiones in good to high yield (Arcadi et al., 1988).

2. Enantioselective Sequential Hydrogenation

This compound is a key intermediate in the enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate. This process yields ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, indicating its significance in stereoselective synthesis (Meng et al., 2008).

Mechanism of Action

Target of Action

Ethyl 2-hydroxy-4-oxopentanoate, also known as Ethyl 4-oxovalerate, is a compound that primarily targets enzymes involved in biochemical pathways . The exact targets can vary depending on the organism and the specific metabolic pathway involved. For instance, in the mold Aspergillus oryzae, it is involved in the synthesis of leucate from leucine .

Mode of Action

The mode of action of this compound involves its reduction to D-leucate by a D-isomer-specific 2-hydroxyacid dehydrogenase family enzyme . This reaction is dependent on NADPH or NADH, with a preference for NADPH .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it is formed by the decarboxylation of 4-oxalocrotonate by 4-oxalocrotonate decarboxylase . It is then degraded by 4-hydroxy-2-oxovalerate aldolase, forming acetaldehyde and pyruvate . It can also be reversibly dehydrated by 2-oxopent-4-enoate hydratase to 2-oxopent-4-enoate .

Pharmacokinetics

Its molecular weight is 1441684 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the production of D-leucate, a compound that contributes to a fruity flavor in Japanese sake . The yeast Saccharomyces cerevisiae then produces ethyl leucate from leucate during sake fermentation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reduction to D-leucate is dependent on the presence of NADPH or NADH . Additionally, its role in flavor production in sake suggests that its action can be influenced by the specific conditions of the fermentation process .

properties

IUPAC Name

ethyl 2-hydroxy-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-11-7(10)6(9)4-5(2)8/h6,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFCSZYXHRXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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